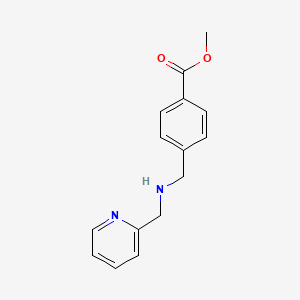![molecular formula C13H10N2O4 B15356004 4-[(4-Nitrophenyl)Amino]Benzoic Acid CAS No. 16124-69-9](/img/structure/B15356004.png)
4-[(4-Nitrophenyl)Amino]Benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Nitrophenyl)Amino]Benzoic Acid is an organic compound characterized by a benzene ring substituted with a nitro group (-NO2) and an amino group (-NH2) attached to the benzene ring
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The compound can be synthesized through a nitration reaction, where benzene is treated with nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group.
Amination Reaction: The amino group can be introduced through an amination reaction, where the nitrobenzene undergoes reduction to form aniline, which is then reacted with benzoyl chloride to form the final product.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process, where raw materials are added in specific quantities and reacted under controlled conditions to ensure consistent product quality.
Continuous Process: Some industrial setups may use a continuous process, where raw materials are continuously fed into the reaction vessel, and the product is continuously removed, allowing for higher production rates.
Types of Reactions:
Oxidation: The nitro group can be oxidized to form nitroso compounds or further oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amino group, forming aniline derivatives.
Substitution: The amino group can undergo substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives and carboxylic acids.
Reduction: Aniline derivatives.
Substitution: Amides, esters, and other substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of dyes, pigments, and pharmaceutical intermediates. Biology: It serves as a probe in biological studies to investigate enzyme activities and protein interactions. Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems, while the amino group can form hydrogen bonds and coordinate with metal ions.
Vergleich Mit ähnlichen Verbindungen
4-Nitroaniline: Similar structure but lacks the carboxylic acid group.
4-Aminobenzoic Acid: Similar structure but lacks the nitro group.
3-Nitroaniline: Similar structure but with the nitro group at a different position on the benzene ring.
Uniqueness: 4-[(4-Nitrophenyl)Amino]Benzoic Acid is unique due to the presence of both nitro and amino groups on the benzene ring, which allows for a wide range of chemical reactions and applications.
Eigenschaften
CAS-Nummer |
16124-69-9 |
|---|---|
Molekularformel |
C13H10N2O4 |
Molekulargewicht |
258.23 g/mol |
IUPAC-Name |
4-(4-nitroanilino)benzoic acid |
InChI |
InChI=1S/C13H10N2O4/c16-13(17)9-1-3-10(4-2-9)14-11-5-7-12(8-6-11)15(18)19/h1-8,14H,(H,16,17) |
InChI-Schlüssel |
SPWISUSNVKQQAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


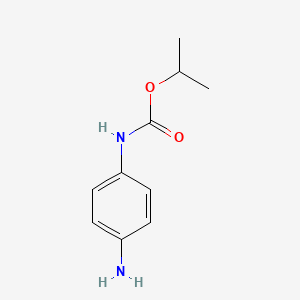
![1-Benzyl-6-methyl-2,4-dihydropyrido[2,3-b]pyrazin-3-one](/img/structure/B15355927.png)

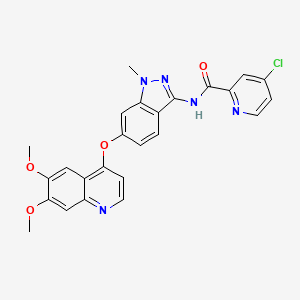
![[5-Bromo-2-(2-methylpropoxy)phenyl]methanol](/img/structure/B15355959.png)
![5-(Ethyloxy)-2-[4-(methyloxy)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B15355963.png)
![1-[(2-Bromo-5-chlorophenyl)methyl]-3-oxa-1-azaspiro[4.4]nonan-2-one](/img/structure/B15355964.png)
![Tert-butyl 4-[(2-methyl-3-piperidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B15355967.png)
![N-hydroxy-1H-pyrrolo[2,3-c]pyridine-4-carboximidamide](/img/structure/B15355970.png)
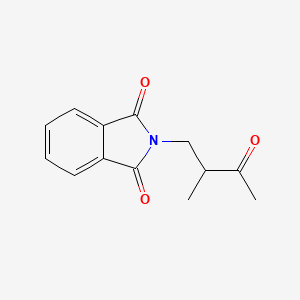
![1-(Benzenesulfonyl)-3-(5-nitrothiophen-2-yl)pyrrolo[2,3-b]pyridine](/img/structure/B15355976.png)
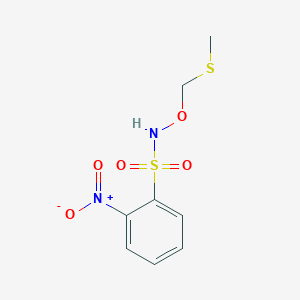
![6-(2H-triazol-4-yl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15355993.png)
